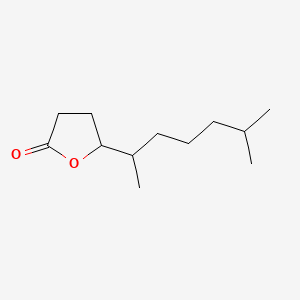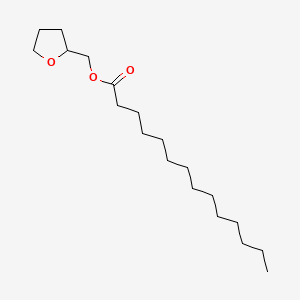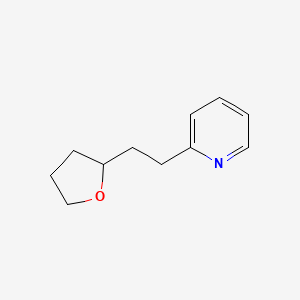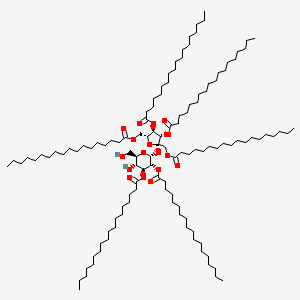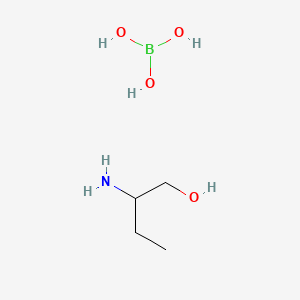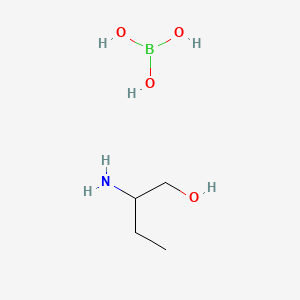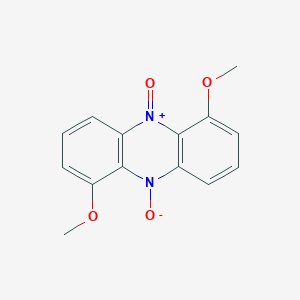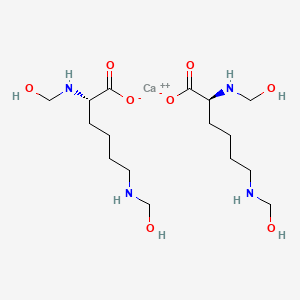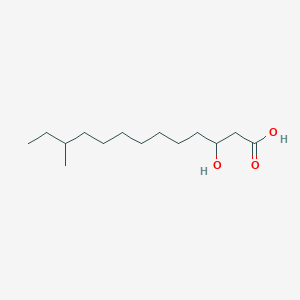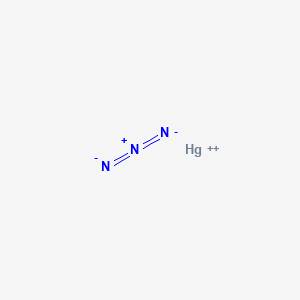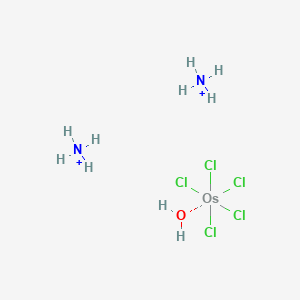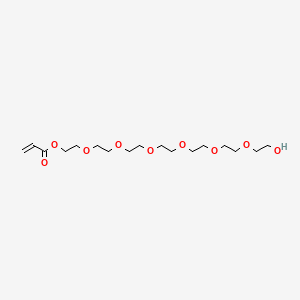
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is a chemical compound with the molecular formula C17H32O9. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate typically involves the esterification of 2-propenoic acid with 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or thiols can react with the acrylate group under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization.
Major Products:
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosyl acrylate.
Substitution: Formation of substituted acrylates.
Polymerization: Formation of poly(this compound).
Scientific Research Applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The multiple ether linkages and hydroxyl group contribute to its high solubility and reactivity, making it an effective agent in various applications .
Comparison with Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate
Comparison: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is unique due to its acrylate group, which allows it to undergo polymerization reactions, unlike its similar counterparts. This property makes it particularly valuable in the synthesis of specialized polymers and materials .
Properties
CAS No. |
85136-61-4 |
|---|---|
Molecular Formula |
C17H32O9 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H32O9/c1-2-17(19)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20-4-3-18/h2,18H,1,3-16H2 |
InChI Key |
JBJPOMNMCVIYPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


